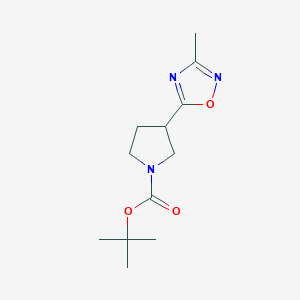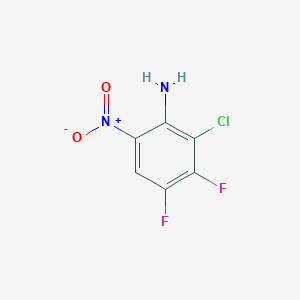
2-Chloro-3,4-difluoro-6-nitroaniline
概述
描述
2-Chloro-3,4-difluoro-6-nitroaniline (CDNA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. CDNA is a yellow crystalline solid that is synthesized through a multi-step process.
作用机制
The mechanism of action of 2-Chloro-3,4-difluoro-6-nitroaniline depends on its application. In cancer cells, 2-Chloro-3,4-difluoro-6-nitroaniline induces apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a key role in programmed cell death. 2-Chloro-3,4-difluoro-6-nitroaniline also inhibits the cell cycle by downregulating the expression of cyclin-dependent kinases (CDKs) and cyclins. In inflammation, 2-Chloro-3,4-difluoro-6-nitroaniline reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In weeds, 2-Chloro-3,4-difluoro-6-nitroaniline inhibits the electron transport chain in chloroplasts, which leads to a decrease in ATP production and ultimately cell death.
生化和生理效应
2-Chloro-3,4-difluoro-6-nitroaniline has been found to have both biochemical and physiological effects. In cancer cells, 2-Chloro-3,4-difluoro-6-nitroaniline induces DNA damage and inhibits DNA synthesis. 2-Chloro-3,4-difluoro-6-nitroaniline also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In inflammation, 2-Chloro-3,4-difluoro-6-nitroaniline reduces the production of reactive oxygen species (ROS) and inhibits the activation of nuclear factor-κB (NF-κB), which is a transcription factor that plays a key role in inflammation. In weeds, 2-Chloro-3,4-difluoro-6-nitroaniline inhibits the production of ATP, which leads to a decrease in energy production and ultimately cell death.
实验室实验的优点和局限性
2-Chloro-3,4-difluoro-6-nitroaniline has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 2-Chloro-3,4-difluoro-6-nitroaniline is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, 2-Chloro-3,4-difluoro-6-nitroaniline has some limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. 2-Chloro-3,4-difluoro-6-nitroaniline is also expensive to synthesize, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the study of 2-Chloro-3,4-difluoro-6-nitroaniline. In medicine, 2-Chloro-3,4-difluoro-6-nitroaniline could be further studied for its potential use in combination therapy with other anti-cancer drugs. 2-Chloro-3,4-difluoro-6-nitroaniline could also be studied for its potential use in the treatment of other diseases such as autoimmune disorders. In agriculture, 2-Chloro-3,4-difluoro-6-nitroaniline could be further studied for its potential use as a herbicide and for its effects on non-target organisms. In material science, 2-Chloro-3,4-difluoro-6-nitroaniline could be studied for its potential use in the synthesis of new materials with unique properties. Overall, the study of 2-Chloro-3,4-difluoro-6-nitroaniline has the potential to lead to new discoveries and advancements in various fields.
科学研究应用
2-Chloro-3,4-difluoro-6-nitroaniline has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-Chloro-3,4-difluoro-6-nitroaniline has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. 2-Chloro-3,4-difluoro-6-nitroaniline has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. In agriculture, 2-Chloro-3,4-difluoro-6-nitroaniline has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds by interfering with their photosynthesis. In material science, 2-Chloro-3,4-difluoro-6-nitroaniline has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds.
属性
IUPAC Name |
2-chloro-3,4-difluoro-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQYKINILGECHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-difluoro-6-nitroaniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B3213477.png)
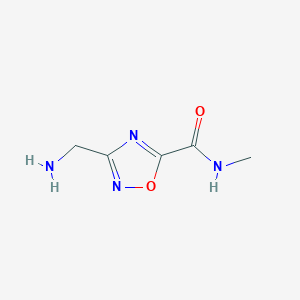
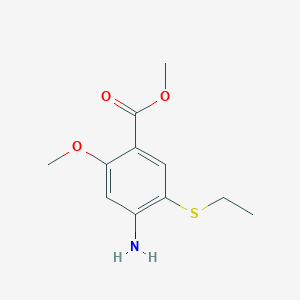
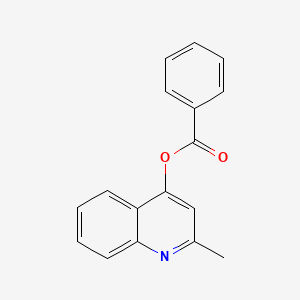
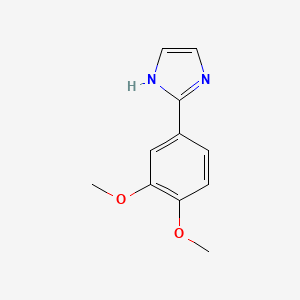
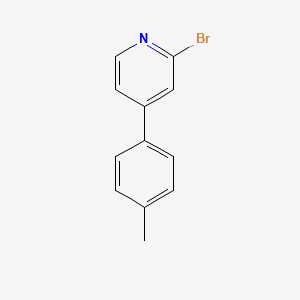

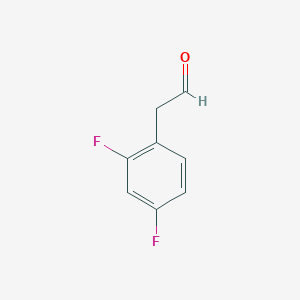
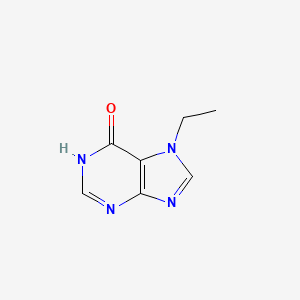
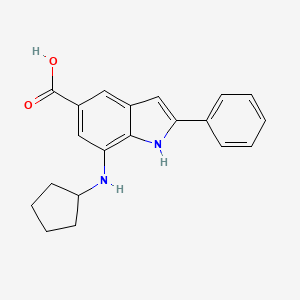
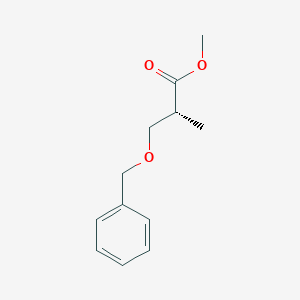
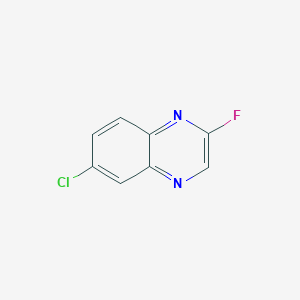
amine](/img/structure/B3213560.png)
